molecular formula C15H21N5O2 B237696 N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide

N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B237696
M. Wt: 303.36 g/mol
InChI Key: QNMXUMCJMOIKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have several biochemical and physiological effects. It increases the production of cGMP, which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative stress. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to reduce inflammation and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator, which can be used to study the role of cGMP in various physiological processes. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543. One potential area of research is the development of new therapeutic applications for N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 and its effects on various physiological processes. Moreover, the development of new analogs of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 with improved solubility and potency could also be an area of future research.

Synthesis Methods

The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with butyl azide, followed by the cyclization of the resulting intermediate with sodium hydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. It has been shown to exhibit vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C15H21N5O2/c1-4-5-9-20-18-15(17-19-20)16-14(21)10-22-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,16,18,21)

InChI Key

QNMXUMCJMOIKCG-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C

Origin of Product

United States

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